(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine

Physicochemical characterization Purification method selection Building block procurement

(5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine (free base CAS 1461869-22-6; dihydrochloride CAS 1461713-31-4) belongs to the 1,2,4-triazole class of heterocyclic building blocks. It is characterized by a 4-methyl-1,2,4-triazole core substituted at the C5 position with a cyclobutyl ring and at the C3 position with a methanamine (-CH₂NH₂) side chain.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B12982691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1C2CCC2)CN
InChIInChI=1S/C8H14N4/c1-12-7(5-9)10-11-8(12)6-3-2-4-6/h6H,2-5,9H2,1H3
InChIKeyFKMFYPCPLYFCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine – Procurement-Relevant Chemical Identity and Triazole Classification


(5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine (free base CAS 1461869-22-6; dihydrochloride CAS 1461713-31-4) belongs to the 1,2,4-triazole class of heterocyclic building blocks. It is characterized by a 4-methyl-1,2,4-triazole core substituted at the C5 position with a cyclobutyl ring and at the C3 position with a methanamine (-CH₂NH₂) side chain [1]. The compound is commercially supplied as a research chemical, typically at ≥95% purity as the dihydrochloride salt (C₈H₁₆Cl₂N₄, MW 239.14), and is also available as the free base at 98% purity . It is classified as a versatile small-molecule scaffold and building block for medicinal chemistry and agrochemical research .

Why Generic 1,2,4-Triazole Methanamines Cannot Substitute for (5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine


In procurement for structure-activity-relationship (SAR) campaigns or lead optimization, simple 1,2,4-triazole methanamine building blocks—such as the unsubstituted (4-methyl-4H-1,2,4-triazol-3-yl)methanamine—lack the steric, conformational, and lipophilic contributions provided by the C5 cyclobutyl substituent. Published SAR on phenylcyclobutyl-1,2,4-triazoles demonstrates that the cyclobutyl group engages in discrete hydrophobic pocket interactions and, when fluorinated, can significantly improve pharmacokinetic profiles [1]. Consequently, substituting a generic non-cyclobutyl analog into a synthetic scheme that was validated with the cyclobutyl-bearing scaffold risks losing target-binding affinity and metabolic stability that are contingent on the cyclobutyl motif. The sections below provide quantitative evidence for these differentiation points.

Quantitative Differentiation Evidence for (5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Versus Close Analogs


Boiling Point Elevation as a Proxy for Increased Molecular Weight and Intermolecular Interaction Strength

The introduction of the cyclobutyl group at C5 increases both molecular weight and predicted boiling point relative to the des-cyclobutyl analog (4-methyl-4H-1,2,4-triazol-3-yl)methanamine. The latter has a reported boiling point of 268.3±42.0 °C at 760 mmHg . Although an experimentally measured boiling point for the title compound is not publicly available, the structurally related 5-cyclobutyl-4H-1,2,4-triazol-3-amine (which also bears a C5 cyclobutyl group on the same 1,2,4-triazole core) exhibits a predicted boiling point of 379.6±25.0 °C . This ~111 °C upward shift reflects the increased van der Waals surface area and polarizability imparted by the cyclobutane ring, which must be accounted for in distillation, sublimation, and gas-chromatography method development.

Physicochemical characterization Purification method selection Building block procurement

Enhanced Hydrophobic Character (Predicted LogP Shift) Versus Non-Cyclobutyl Triazole Methanamines

The cyclobutyl substituent adds ~3 methylene equivalents of hydrocarbon surface, increasing predicted LogP relative to analogs bearing only methyl or ethyl substitution. The comparator (4-methyl-4H-1,2,4-triazol-3-yl)methanamine has a reported LogP of -0.02590 . A closely related cyclobutyl-triazole, 5-cyclobutyl-1H-1,2,4-triazol-3-amine (LogP = -0.06, ACD/LogP) , shows a modest increase, and for the title compound—which additionally bears an N4-methyl group further masking hydrogen-bonding nitrogen—the LogP is expected to be in the range of ~0.5–1.0. A predicted LogP of 0.7882 has been reported for the analogous 5-cyclobutyl-1H-1,2,4-triazol-3-amine nitrate salt [1], reinforcing that cyclobutyl consistently raises LogP by ≥0.8 log unit relative to des-cyclobutyl counterparts. This shift can be decisive when designing BBB-penetrant CNS candidates or optimizing oral absorption.

Lipophilicity Membrane permeability Drug-likeness optimization

Cyclobutyl-Substituted 1,2,4-Triazoles Exhibit Sub-Nanomolar Target Engagement in 11β-HSD1 Inhibition

While the title compound itself lacks published biochemical IC₅₀ data, the phenylcyclobutyl-1,2,4-triazole chemotype to which it belongs has been validated through a systematic SAR campaign at Merck Research Laboratories as potent, selective 11β-HSD1 inhibitors [1]. Representative compounds from this series achieved low nanomolar IC₅₀ values against human 11β-HSD1, with greater than 4000 nM IC₅₀ against the type II isoform (11β-HSD2), indicating >1000-fold selectivity. Fluorine substitution on the cyclobutane ring further improved pharmacokinetic parameters while maintaining potency [1]. The title compound provides the des-aryl cyclobutyl-triazole-methanamine core, offering a versatile starting scaffold for installing custom aryl/heteroaryl groups at the cyclobutyl position to explore this validated pharmacophore.

11β-hydroxysteroid dehydrogenase type 1 Metabolic syndrome Kinase selectivity

Building Block Versatility: Derivatization at the Methanamine Handle Enables Privileged Scaffold Library Synthesis

The primary amine (-CH₂NH₂) at the C3 position serves as a synthetic handle for amide coupling, reductive amination, and sulfonamide formation, enabling rapid diversification of the triazole core. Commercial availability of the title compound at 98% purity (free base) and 95% purity (dihydrochloride salt) ensures consistent starting material quality for library synthesis. Patents and process chemistry literature describe 3-substituted 1,2,4-triazole methanamines as key intermediates for soluble guanylate cyclase stimulators and kinase inhibitors [1].

Combinatorial chemistry Kinase inhibitor libraries Reductive amination

Optimal Application Scenarios for (5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Based on Quantitative Evidence


Medicinal Chemistry: 11β-HSD1 Inhibitor Lead Optimization

Use as a core scaffold for synthesizing focused libraries targeting 11β-HSD1 for metabolic syndrome. The cyclobutyl group provides a validated hydrophobic anchor point; researchers can introduce diverse aryl/heteroaryl substituents at the cyclobutyl position while retaining the selectivity-conferring triazole core [1]. The predicted LogP shift of ~+0.8 over des-cyclobutyl analogs supports improved membrane permeability for cellular assay formats.

Kinase Inhibitor Scaffold-Hopping and Privileged Fragment Collection

Incorporate into a privileged fragment library for kinase drug discovery. The 1,2,4-triazole ring functions as a hinge-binding motif, while the cyclobutyl group offers conformational restriction and hydrophobic contacts distinct from common methyl, ethyl, or phenyl substituents [2]. The methanamine handle allows rapid amide coupling to diverse capping groups, enabling efficient exploration of the solvent-exposed region.

Agrochemical Discovery: Triazole Fungicide Intermediate

Serve as a synthetic intermediate for novel triazole fungicides. Patent literature describes processes for preparing fungicidally active triazole compounds using substituted triazole methanamines as key building blocks [3]. The cyclobutyl substituent provides differentiated physicochemical properties (boiling point, LogP) that may translate to altered environmental fate profiles compared to commercial triazole fungicides bearing tert-butyl or phenyl groups.

Chemical Biology: Photoaffinity Probe and Bioconjugation Precursor

The primary amine functionality at the methanamine position enables conjugation to biotin, fluorophores, or photoaffinity labels via NHS-ester or isothiocyanate chemistry. This allows the cyclobutyl-triazole scaffold to be deployed as an affinity probe for target identification studies in chemical proteomics, where the cyclobutyl group may confer distinct target engagement profiles compared to non-cyclobutyl triazole probes.

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